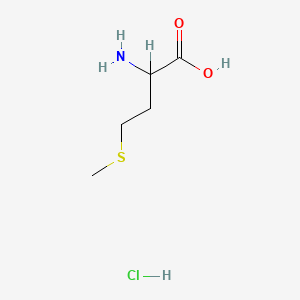

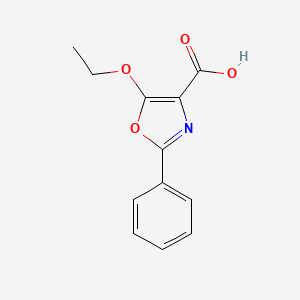

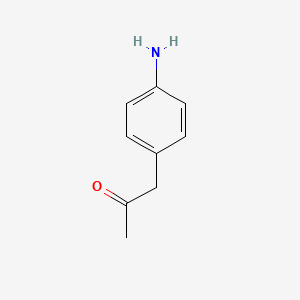

![molecular formula C28H36K2O2 B1625373 Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) CAS No. 821793-28-6](/img/structure/B1625373.png)

Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)

説明

Potassium is a major constituent and an essential nutrient of all living cells . It is highly reactive and highly soluble in water . Potassium imparts a lavender color to a flame, and its vapor is green .

Synthesis Analysis

Potassium compounds are usually obtained by electrolysis of its salts . For example, the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied .Molecular Structure Analysis

Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1 .Chemical Reactions Analysis

Potassium reacts with various substances, including water, forming potassion hydroxide, KOH, and hydrogen gas, H2 . It also reacts with five-membered cyclic carbonates .Physical And Chemical Properties Analysis

Potassium metal is soft and white with a silvery lustre, has a low melting point, and is a good conductor of heat and electricity . It is the seventh most abundant element in Earth’s crust, constituting 2.6 percent of its mass .科学的研究の応用

Naphthalene and Anthracene Cobaltates as Atomic Cobalt Anion Sources

Potassium salts derived from naphthalene and anthracene cobaltates serve as valuable sources of atomic cobalt anion. These salts, when used in specific conditions, have been shown to function as storable crystalline reagents for Co(-) in various reactions. The structural characterization of these compounds reveals unique aspects like the shortest known Co-P distance, providing insights into their chemical behavior (Brennessel & Ellis, 2012).

Ring Expansion in Boron-Containing Heterocycles

The potassium salts of dianions derived from bis-benzocycloborabutylidene and ladder diboroles have shown significant reactivity with carbon dioxide and carbon monoxide. These interactions result in ring expansion, forming products like compound 3, which mirrors binaphtholate in structure and properties. This research contributes to the understanding of the chemical behavior of boron-containing rings in various conditions (Araneda et al., 2015).

Alkali-Metal Aryloxo Compounds in Polymerization

Alkali-metal compounds stabilized by aryloxo groups, including potassium-based complexes, have been synthesized and characterized for their role in catalyzing the polymerization of l-lactide. These compounds exhibit a variety of coordination environments and molecular structures, contributing to their efficiency in initiating ring-opening polymerization, yielding high-molecular-weight polymers (Jie et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dipotassium;3-tert-butyl-1-(3-tert-butyl-2-oxido-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O2.2K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;;/h15-16,29-30H,7-14H2,1-6H3;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFMCCDFHGQYSN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3[O-])C(C)(C)C)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36K2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461491 | |

| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) | |

CAS RN |

821793-28-6 | |

| Record name | Dipotassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)

![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)